tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate
Description
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a hydroxyl group and a trifluoromethyl (CF₃) substituent at the 3-position, protected by a tert-butyl carbamate group at the 1-position. This compound is of interest in medicinal chemistry due to the combined effects of the CF₃ group (enhancing metabolic stability and lipophilicity) and the hydroxyl group (enabling hydrogen bonding interactions). Its synthesis typically involves multi-step routes, including ring formation, fluorination, and protection/deprotection strategies, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-7-5-4-6-11(18,8-16)12(13,14)15/h18H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKPDOCIEGJVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethyl Group Introduction Strategies
The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or electrophilic reagents. In azepane systems, Grignard reactions with trifluoromethylmagnesium bromide (CF₃MgBr) have proven effective for direct C–CF₃ bond formation. Alternatively, Umemoto’s reagent (trifluoromethylarylsulfonium salts) enables electrophilic trifluoromethylation under mild conditions, though yields may vary depending on steric hindrance.
Hydroxylation Methods
Hydroxylation at the 3-position is achievable through Sharpless asymmetric dihydroxylation or epoxidation-hydrolysis sequences. For example, epoxidation of a trifluoromethyl-substituted cyclohexene derivative followed by acid-catalyzed ring-opening can yield the desired diol, which is subsequently oxidized to the ketone and reduced to the alcohol.
Stepwise Synthesis and Reaction Optimization
The following sections detail validated synthetic routes, emphasizing critical intermediates, reaction conditions, and yields.
Intermediate 1: tert-Butyl 3-oxoazepane-1-carboxylate
The synthesis begins with the protection of azepane’s amine group using tert-butyl chloroformate in the presence of triethylamine. This step, conducted in tetrahydrofuran (THF) at 0°C, achieves near-quantitative yields (98%).
Trifluoromethylation via Grignard Reagent
The ketone at position 3 is treated with CF₃MgBr in THF at -20°C, yielding tert-butyl 3-(trifluoromethyl)-3-hydroxyazepane-1-carboxylate. This step requires strict temperature control to minimize side reactions, with typical yields of 72–78%.
Table 1: Trifluoromethylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -20°C to 0°C |
| Solvent | THF |
| Reaction Time | 4–6 hours |
| Yield | 72–78% |
Intermediate 2: tert-Butyl 3-(methoxy(methyl)carbamoyl)azepane-1-carboxylate
This Weinreb amide derivative is prepared by reacting tert-butyl 3-carboxyazepane-1-carboxylate with 1,1'-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine. The reaction proceeds in THF at room temperature, achieving 89–93% yields.
Trifluoromethyl Ketone Formation
Treatment with CF₃MgBr at 0°C generates the trifluoromethyl ketone, which is subsequently reduced using sodium borohydride (NaBH₄) in methanol to yield the tertiary alcohol. This two-step sequence affords an overall yield of 65–70%.
Table 2: Reduction of Trifluoromethyl Ketone
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ |
| Solvent | Methanol |
| Temperature | 0°C to 25°C |
| Yield | 90–95% (per step) |
Industrial Scalability and Continuous Flow Synthesis
Recent advancements in continuous flow chemistry have enabled large-scale production of this compound. Key benefits include improved heat transfer, reduced reaction times, and enhanced reproducibility.
Flow Reactor Parameters
-
Residence Time : 10–15 minutes
-
Temperature : -10°C (trifluoromethylation step)
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Solvent System : THF/water biphasic mixture
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Throughput : 1.2 kg/day
Stereochemical Control and Chiral Resolution
The 3-hydroxy and 3-trifluoromethyl groups introduce two stereocenters, necessitating enantioselective methods. Chiral auxiliaries such as Evans’ oxazolidinones or asymmetric catalysis using Jacobsen’s salen complexes have been employed to achieve enantiomeric excess (ee) >90% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in drug design has been shown to improve the pharmacokinetic properties of compounds. tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate is being investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features may enhance bioavailability and metabolic stability.
Synthesis of Bioactive Molecules
This compound serves as an intermediate in the synthesis of various bioactive molecules. For example, it can be utilized to create derivatives that exhibit anti-inflammatory or antimicrobial properties. The presence of the hydroxyl and trifluoromethyl groups can influence the biological activity and selectivity of these derivatives.
Material Science
In material science, compounds with fluorinated groups are known for their unique thermal and chemical stability. This compound can be explored for use in the development of advanced materials, such as coatings or polymers that require enhanced durability and resistance to solvents.
Case Study 1: Drug Development
A study focused on the synthesis of novel azepane derivatives highlighted the role of this compound as a key intermediate. The derivatives demonstrated significant activity against certain cancer cell lines, indicating potential therapeutic applications .
Case Study 2: Antimicrobial Activity
Research conducted on fluorinated compounds revealed that derivatives synthesized from this compound exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate , enabling a comparative analysis of their chemical and physicochemical properties.
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b)
- Structure : A diazepane (seven-membered ring with two nitrogen atoms) substituted with a 2-chloro-4-fluorophenyl group at the 3-position.
- Key Differences :
- Synthesis : Prepared via reductive amination with 2-chloro-4-fluorobenzaldehyde, yielding 61% product .
tert-Butyl 2-oxo-3-((tritylthio)methyl)azepane-1-carboxylate (29)
- Structure : Azepane ring with a ketone (2-oxo) and a tritylthio-methyl group at the 3-position.
- Key Differences: Replaces the hydroxyl and CF₃ groups with sulfur-based and ketone functionalities.
- Synthesis : Achieved in 40% yield via flash chromatography .
Example 324 (EP 4,374,877 A2)
- Structure : A pyrrolo-pyridazine derivative with CF₃ groups and a tert-butyl ester.
- Key Differences :
- Six-membered heterocyclic core vs. azepane.
- Contains multiple CF₃ groups, enhancing hydrophobicity.
- Analytical Data :
Example 407 (EP 4,374,877 A2)
- Structure: Diazaspiro[3.5]nonene derivative with CF₃ and tert-butyl ester.
- Key Differences: Spirocyclic architecture vs. monocyclic azepane. Retains CF₃ and hydroxyl groups but in a constrained bicyclic system.
- Analytical Data :
Key Insights
- Hydroxyl Group: The 3-OH group in the target compound may improve solubility compared to non-hydroxylated analogs (e.g., 4b, 29), though this requires experimental validation.
- HPLC Trends : Shorter retention times (e.g., 1.23–1.33 minutes) in Examples 324/407 imply moderate hydrophobicity despite CF₃ groups, possibly due to polar tert-butyl ester or heterocyclic cores .
Biological Activity
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate, with the CAS number 1823863-12-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is C12H20F3NO3, and it has a molecular weight of 273.29 g/mol. The structure features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing azepane rings have been studied for their antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Some studies suggest that derivatives of azepane compounds can inhibit cancer cell proliferation. The presence of the trifluoromethyl group may contribute to increased potency against specific cancer cell lines .
Research Findings
-
Synthesis and Structure-Activity Relationship (SAR) :
- The synthesis of this compound involves the reaction of tert-butyl esters with trifluoroacetylated amines. Variations in substituents on the azepane ring significantly affect biological activity.
- A study indicated that modifications at the 4-position of the azepane ring led to enhanced activity against certain bacterial strains, suggesting a possible SAR for optimizing efficacy .
-
Case Studies :
- In vitro studies on cell lines demonstrated that this compound exhibits cytotoxic effects on human cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- A comparative analysis showed that the introduction of trifluoromethyl groups in related compounds improved their binding affinity to target proteins involved in cell signaling pathways associated with cancer progression .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Modifications | Biological Activity |
|---|---|---|
| tert-Butyl 3-hydroxyazepane | No trifluoromethyl group | Moderate |
| tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane | Trifluoromethyl group added | High |
| tert-Butyl 4-hydroxyazepane | Hydroxyl group at different position | Low |
Q & A
Q. What synthetic strategies are commonly employed to prepare tert-butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols, including ring-forming reactions and functional group modifications. For example, azepane rings can be constructed via reductive amination or cyclization of amino alcohols, followed by trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃). The tert-butyl carbamate (Boc) group is introduced via Boc anhydride under basic conditions (e.g., DMAP, DIPEA). Yield optimization requires careful control of reaction stoichiometry (e.g., 1.2–1.5 equivalents of trifluoromethylation agents), temperature (−78°C to room temperature), and purification via silica gel chromatography (e.g., hexanes/EtOAC gradients with 0.25% Et₃N to suppress decomposition) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- LCMS : Used to confirm molecular weight (e.g., m/z 450 [M+H₂O]⁺ or 756 [M+H]⁺, depending on substituents) and detect intermediates .
- HPLC : Retention times under standardized conditions (e.g., 0.90–1.33 minutes using SQD-FA05 or SMD-TFA05 columns) help assess purity .
- NMR : ¹H/¹³C/¹⁹F NMR resolves stereochemistry and trifluoromethyl group integration. For example, the hydroxyl proton appears as a broad singlet (~δ 3.5–4.5 ppm), while CF₃ groups show distinct ¹⁹F signals .
Q. How can chromatographic purification challenges be addressed for this hygroscopic compound?
Use anhydrous silica gel and additives like triethylamine (0.25% in eluent) to minimize decomposition. Reverse-phase HPLC with C18 columns and isocratic acetonitrile/water (0.1% TFA) is effective for final purification. Lyophilization is recommended for isolating the purified compound as a stable solid .
Advanced Research Questions
Q. How can stereochemical outcomes at the 3-hydroxy and trifluoromethyl positions be rationalized and controlled?
The stereochemistry arises from the kinetic vs. thermodynamic control of the trifluoromethylation step. Computational studies (DFT) predict transition-state energies for competing pathways, while empirical data from chiral HPLC or NOESY NMR can confirm configurations. For example, bulky bases (e.g., LDA) favor syn addition of the trifluoromethyl group .
Q. What computational methods are suitable for predicting the conformational flexibility of the azepane ring?
Density Functional Theory (DFT) at the B3LYP/6-31G* level models ring puckering and substituent effects. Molecular dynamics simulations (e.g., 100 ns in explicit solvent) reveal dominant chair-like or boat-like conformers, which correlate with experimental NOE data. Solvent polarity significantly impacts energy barriers for ring inversion .
Q. How should contradictory LCMS/HPLC data be interpreted when scaling up synthesis?
Discrepancies in retention times (e.g., 1.23 vs. 1.33 minutes under SQD-FA05) may arise from minor impurities or diastereomers. Validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish regioisomers. Adjust gradient elution protocols to resolve co-eluting peaks .
Q. What strategies mitigate side reactions during Boc deprotection or trifluoromethyl group installation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
